Diacerein EP Impurity F, also known as Heptaacetyl Aloin or Heptaacetyl Barbaloin, is a significant impurity associated with the pharmaceutical compound diacerein. This compound is classified under impurities in the context of pharmaceutical manufacturing and quality control. It plays an essential role in ensuring the purity and efficacy of diacerein formulations, particularly in compliance with regulatory standards.
Diacerein EP Impurity F is derived from natural sources, specifically from aloe species. It is often encountered during the synthesis of diacerein, a medication primarily used for treating osteoarthritis due to its anti-inflammatory properties. The impurity is identified by its Chemical Abstracts Service number 13928-72-8 and has a molecular formula of C35H36O16 with a molecular weight of 712.65 g/mol .
In terms of classification, Diacerein EP Impurity F falls under the category of chemical impurities, which are by-products formed during the synthesis of active pharmaceutical ingredients. Its presence must be monitored and controlled to meet the standards set forth by regulatory agencies such as the Food and Drug Administration.
The synthesis of diacerein typically involves various methods that can lead to the formation of impurities like Diacerein EP Impurity F. Traditional methods include oxidation processes using chromic anhydride or sodium nitrite, which can result in several by-products due to their non-selective nature .
A more modern approach involves using radical catalysis with sodium chlorite and sodium hypochlorite, allowing for higher yields and purity levels. This method emphasizes the importance of selecting appropriate oxidizing agents to minimize unwanted impurities during synthesis .
The synthetic route often begins with aloin as a precursor, undergoing acetylation followed by oxidation. The use of radical catalysts has been shown to enhance the efficiency of this process while reducing toxic by-products like chromium residues .
Diacerein EP Impurity F has a complex molecular structure characterized by multiple acetyl groups attached to an aloe-emodin backbone. The molecular structure can be represented as follows:
The structural representation indicates multiple hydroxyl and acetyl functional groups, contributing to its chemical reactivity and interaction with other compounds.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to characterize the molecular structure and purity levels of Diacerein EP Impurity F .
Diacerein EP Impurity F can participate in various chemical reactions typical for compounds containing multiple functional groups. These reactions may include:
The reactivity of Diacerein EP Impurity F is influenced by its functional groups; therefore, controlling reaction conditions such as temperature and pH is critical during any synthetic or analytical procedure involving this compound.
Diacerein itself acts as an anti-inflammatory agent through its metabolites, which inhibit interleukin-1 activity in cartilage tissue. While Diacerein EP Impurity F does not have direct therapeutic effects, its presence can influence the pharmacokinetics and pharmacodynamics of diacerein formulations.
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are often conducted to assess thermal stability and decomposition behavior .
Diacerein EP Impurity F is primarily utilized in scientific research and quality control within pharmaceutical manufacturing. Its applications include:
Diacerein EP Impurity F (Chemical Name: (10S)-3-[(acetyloxy)methyl]-10-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-9-oxo-9,10-dihydroanthracene-1,8-diyl diacetate) is intrinsically linked to the synthesis of diacerein. This impurity emerges during the acetylation steps of aloe-emodin-derived precursors, specifically through the complete acetylation of aloin/barbaloin structures present as botanical starting materials or synthetic intermediates. The compound is cataloged as heptaacetyl aloin or heptaacetyl barbaloin in European Pharmacopoeia monographs, reflecting its structural relationship to natural anthraquinone glycosides [2] [6] [8].
Traditional diacerein synthesis employs chromium(VI)-based oxidation (e.g., chromic acid, sodium dichromate) under acidic conditions to convert aloe-emodin to rhein, followed by selective acetylation. Under non-optimized conditions, residual aloin derivatives – particularly those containing the C-10 glucopyranosyl moiety – undergo exhaustive acetylation. This results in Impurity F when the glucopyranosyl group's four hydroxyls and the anthracene ring's three hydroxyl groups react with acetylating agents (typically acetic anhydride in the presence of catalysts like Lewis acids or tertiary amines) [1] [5] [7].
Table 1: Key Synthetic Conditions Favoring Impurity F Formation
Parameter | Typical Conditions | Impact on Impurity F Formation |
---|---|---|
Acetylating Agent | Acetic anhydride (excess) | Drives complete acetylation of all available hydroxyl groups |
Catalyst | Lewis acids (e.g., FeCl₃), triethylamine | Accelerates acetylation; may reduce selectivity |
Temperature | 60-80°C | Higher temperatures promote over-acetylation |
Presence of Glycosylated Impurities | Incompletely purified aloe-emodin/aloin | Primary source of the glucosyl backbone |
Reaction Time | Prolonged (>5 hours) | Increases risk of side reactions |
Purification processes significantly influence Impurity F levels. Patent US8324411B2 highlights the use of halogenated solvents (e.g., chloroform) and water washes to remove hydrophilic impurities, but notes that structurally similar acetylated glycosides like Impurity F may persist without specialized techniques such as the toluene-acetone-water extraction system described in US20070037992A1 [1] [5].
While primarily a process-related impurity, Diacerein EP Impurity F can theoretically form via degradation of diacerein formulations under extreme conditions, though this pathway is less common. The dominant origin remains the synthetic process itself, specifically:
Table 2: Origins and Stability Profile of Diacerein EP Impurity F
Origin Pathway | Conditions Promoting Formation/Presence | Stability Concerns |
---|---|---|
Synthetic (Primary) | Acetylation of residual aloin/barbaloin | Stable under anhydrous conditions, low temperature |
Degradation of Diacerein (Theoretical) | Harsh acid/heat on diacerein + glycosyl sources | Not a significant pathway |
Degradation OF Impurity F | Hydrolytic conditions (humidity, heat, base pH) | Deacetylation to lower acetylated aloin derivatives |
The defining structural features of Diacerein EP Impurity F (CAS No.: 13928-72-8, Mol. Formula: C₃₅H₃₆O₁₆, Mol. Weight: 712.65 g/mol) are its extensive acetylation pattern and the intact C-10 glucopyranosyl group [4] [6] [10].
The specific stereochemistry ((10S)-configuration, β-linkage of the glucoside) is crucial for its identification as the EP-specified impurity F, distinguishing it from isomeric forms or derivatives with different glycosylation patterns [4] [10]. The acetylation reaction is typically driven by excess acetic anhydride. Catalysts like iron(III) chloride (FeCl₃) or triethylamine can be used, but their choice and concentration impact the reaction's selectivity towards full acetylation versus potential side reactions [1] [5].
Table 3: Structural Features and Functional Groups of Diacerein EP Impurity F
Structural Element | Position/Description | Functional Role in Impurity Identity |
---|---|---|
Anthracenone Core | 9,10-Dihydro-9-oxoanthracene | Core pharmacophore derived from aloe-emodin |
β-D-Glucopyranosyl Unit | Attached at C-10 (S-configuration) | Source of hydrophilicity in precursor; acetylated |
Acetyl Groups (x7) | -OC(O)CH₃ at positions 1,3-(CH₂OAc), 8, 2',3',4',6' | Primary source of lipophilicity; key identifier |
Acetoxymethyl Group | -CH₂OC(O)CH₃ at C-3 | Distinguishes from rhein-type structures |
Ketone | At C-9 | Characteristic of anthrone/anthracenone |
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: